alpha-Lipoamide-omega-methoxy tetra(ethylene glycol)

Description

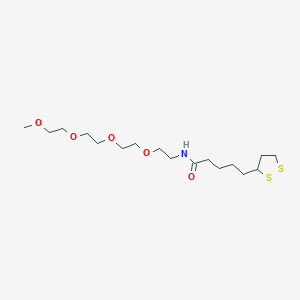

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a lipoamide group at the alpha terminus and a methoxy group at the omega terminus. The lipoamide moiety consists of a dithiolane ring, enabling thiol-reactive conjugation via disulfide exchange or reduction to free thiols. The methoxy terminus provides steric stability, reduces immunogenicity, and prevents undesired crosslinking. The tetra(ethylene glycol) spacer (4 ethylene oxide units) balances hydrophilicity and molecular weight (~600–800 Da), making it suitable for applications requiring moderate PEGylation, such as drug delivery, surface functionalization, or protein stabilization .

Properties

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOKZPCLVOHRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves several steps. One common method includes the reaction of lipoic acid with tetra(ethylene glycol) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones .

Scientific Research Applications

Drug Delivery Systems

Lipoamide-PEG(4)-OMe is primarily utilized in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. The incorporation of polyethylene glycol (PEG) enhances the pharmacokinetics of drugs, leading to prolonged circulation times and reduced immunogenicity.

Case Studies:

- Antibody-Drug Conjugates (ADCs): Lipoamide-PEG(4)-OMe serves as a linker in ADCs, allowing for targeted delivery of cytotoxic drugs to cancer cells. For instance, ADCs using this linker have shown increased therapeutic efficacy while minimizing off-target effects compared to traditional chemotherapy regimens .

- Nanoparticle Formulations: Research has demonstrated that nanoparticles coated with Lipoamide-PEG(4)-OMe can effectively deliver anti-inflammatory proteins in osteoarthritis treatment, showcasing its potential in localized therapies .

Bioconjugation Techniques

The compound is also significant in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to biomolecules such as proteins or antibodies.

Applications:

- Protein Modification: The thiol-reactive nature of Lipoamide allows for specific conjugation with cysteine residues on proteins, enhancing their therapeutic properties. This method has been successfully employed in developing targeted therapies for various diseases .

- Diagnostic Imaging: By conjugating imaging agents to biomolecules using Lipoamide-PEG(4)-OMe, researchers have improved the specificity and sensitivity of diagnostic techniques, particularly in cancer imaging .

Biomedical Research

In addition to drug delivery and bioconjugation, Lipoamide-PEG(4)-OMe plays a crucial role in biomedical research.

Research Findings:

- Tissue Engineering: The compound has been investigated for use in hydrogels that support cell growth and tissue regeneration. These PEG-based hydrogels can be tailored for specific applications in wound healing and tissue repair .

- Controlled Release Systems: Studies have shown that Lipoamide-PEG(4)-OMe can be incorporated into polymeric systems that allow for the controlled release of therapeutic agents over time, enhancing treatment efficacy while reducing side effects .

Comparison Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Antibody-drug conjugates | Targeted therapy with reduced toxicity |

| Bioconjugation | Protein modification | Enhanced therapeutic properties |

| Biomedical Research | Tissue engineering | Supports cell growth |

| Controlled Release | Polymeric systems | Sustained drug release |

Mechanism of Action

The mechanism of action of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves its interaction with mitochondrial enzymes and proteins. It exerts its effects by improving mitochondrial function and regulating the expression and activation of specific proteins such as RXRα . This regulation helps in ameliorating mitochondrial dysfunction and reducing oxidative stress, which is beneficial in conditions like diabetic kidney disease and Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous PEG derivatives, focusing on reactivity, solubility, molecular weight, and applications.

Table 1: Key Properties of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) and Similar Compounds

| Compound Name (Structure) | PEG Chain Length | Alpha Group | Omega Group | Reactivity Mechanism | Molecular Weight (Da) | Key Applications |

|---|---|---|---|---|---|---|

| alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) | 4 units | Lipoamide (dithiolane) | Methoxy | Thiol-disulfide exchange | ~600–800 | Bioconjugation, nanoparticle coating |

| MeO-dPEG™(4)-SH | 4 units | Methoxy | Thiol (-SH) | Thiol-maleimide coupling | ~500–700 | Site-specific protein labeling |

| OPSS-PEG-NHS (3 kDa) | ~68 units (3 kDa) | Pyridyl disulfide | NHS ester | Amine coupling (NHS), disulfide exchange | 3000 | Antibody-drug conjugates, crosslinking |

| Boc-NH-PEG-SH (3 kDa) | ~68 units (3 kDa) | Boc-protected amine | Thiol (-SH) | Thiol-maleimide or amine coupling | 3000 | Peptide synthesis, controlled release |

| HS-PEG-SH (3 kDa) | ~68 units (3 kDa) | Thiol (-SH) | Thiol (-SH) | Homobifunctional thiol coupling | 3000 | Hydrogel formation, polymer networks |

| MeO-PEG(8)-mal | 8 units | Methoxy | Maleimide | Thiol-maleimide click chemistry | ~400–600 | Stable protein-PEG conjugates |

Key Comparisons:

Reactivity :

- The lipoamide group enables reversible disulfide bonding, contrasting with maleimide-PEGs (e.g., MeO-PEG(8)-mal ), which form irreversible thioether bonds. This reversibility is advantageous in redox-responsive drug delivery.

- Unlike OPSS-PEG-NHS (pyridyl disulfide + NHS ester), the target compound lacks amine reactivity but offers orthogonal thiol compatibility.

PEG Chain Length :

- Shorter chains (e.g., tetra(ethylene glycol)) enhance solubility without excessive steric hindrance, unlike Lipoamide-dPEG™(12)-OMe (12 units), which provides prolonged circulation in vivo but may hinder target binding.

End-Group Stability: The methoxy terminus is non-reactive, unlike Boc-NH-PEG-SH , where the Boc group requires acidic deprotection for amine activation.

Applications :

- Compared to HS-PEG-SH (homobifunctional thiol), the heterobifunctional design allows asymmetric conjugation (e.g., attaching a drug to lipoamide and anchoring to surfaces via methoxy-PEG).

Table 2: Solubility and Stability Data

Biological Activity

Alpha-lipoamide-omega-methoxy tetra(ethylene glycol) (ALOMEG) is a compound that has gained attention for its potential biological activities, particularly in drug delivery and therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of ALOMEG.

Chemical Structure and Properties

ALOMEG is characterized by its unique structure, which includes:

- Molecular Formula : C17H33NO5S2

- Molecular Weight : 395.58 g/mol

- Functional Groups : The compound features a lipoamide moiety linked to a methoxy group and tetraethylene glycol, enhancing its solubility and biocompatibility.

The biological activity of ALOMEG can be attributed to several mechanisms:

- Antioxidant Activity : ALOMEG exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is prevalent.

- Drug Delivery Systems : ALOMEG's polyethylene glycol (PEG) component enhances its ability to serve as a drug delivery vehicle. PEGylation improves the pharmacokinetics of therapeutic agents by increasing their solubility and circulation time in the bloodstream, thereby enhancing bioavailability .

- Cellular Uptake Enhancement : The presence of lipoamide facilitates cellular uptake through various transport mechanisms, improving the efficacy of co-administered drugs.

In Vitro Studies

In vitro studies have demonstrated that ALOMEG can enhance the bioavailability of various compounds. For instance, when used as a carrier for alpinumisoflavone, ALOMEG significantly increased drug solubility and reduced cytotoxicity compared to free drug formulations .

In Vivo Studies

In vivo studies have shown that ALOMEG-based formulations can lead to improved therapeutic outcomes. For example:

- Case Study 1 : ALOMEG was tested in an animal model for its ability to deliver anti-cancer agents. Results indicated a marked reduction in tumor size compared to control groups receiving non-PEGylated drugs.

- Case Study 2 : In models of acute lung injury, ALOMEG demonstrated protective effects by modulating inflammatory responses and promoting tissue repair .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy of ALOMEG with Other Carriers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.